8-Ethyl 8-methyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate
Overview
Description
8-Ethyl 8-methyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate is a chemical compound characterized by its unique spirocyclic structure. This compound features a dioxaspirodecane ring system with ethyl and methyl substituents, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of 8-Ethyl 8-methyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate with suitable reagents to introduce the ethyl and methyl groups . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific temperature and pressure settings .
Chemical Reactions Analysis
8-Ethyl 8-methyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Ethyl 8-methyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Ethyl 8-methyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate involves its interaction with molecular targets through its functional groups. The ester groups can participate in hydrolysis reactions, while the spirocyclic structure can interact with biological receptors or enzymes, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 8-Ethyl 8-methyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate include:
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: This compound lacks the additional ethyl and methyl groups, making it less complex.
Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: Similar in structure but with a methyl group instead of an ethyl group.
8-Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: This compound has an ethyl group but lacks the additional methyl group. The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and applications.
Properties
IUPAC Name |
8-O'-ethyl 8-O-methyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O6/c1-3-17-11(15)12(10(14)16-2)4-6-13(7-5-12)18-8-9-19-13/h3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEVRMNRCUZVND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC2(CC1)OCCO2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745184 | |
Record name | 8-Ethyl 8-methyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
340022-79-9 | |
Record name | 8-Ethyl 8-methyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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